Cholest-5-en-3-yl octadecanoate

Liquid Crystals Differential Scanning Calorimetry Phase Transitions

Cholest-5-en-3-yl octadecanoate, commonly known as cholesteryl stearate (ChS), is a cholesteryl ester formed by the esterification of cholesterol with stearic acid (C18:0). It belongs to the broader class of cholesteryl n-alkanoates, which are fundamental components of biological membranes and lipoproteins, and serve as critical model compounds in lipid biophysics and liquid crystal research.

Molecular Formula C45H80O2
Molecular Weight 653.1 g/mol
CAS No. 1184-05-0
Cat. No. B075809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholest-5-en-3-yl octadecanoate
CAS1184-05-0
Molecular FormulaC45H80O2
Molecular Weight653.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
InChIInChI=1S/C45H80O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h26,35-36,38-42H,7-25,27-34H2,1-6H3
InChIKeyXHRPOTDGOASDJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cholest-5-en-3-yl octadecanoate (CAS 1184-05-0): Key Properties and Procurement Baseline


Cholest-5-en-3-yl octadecanoate, commonly known as cholesteryl stearate (ChS), is a cholesteryl ester formed by the esterification of cholesterol with stearic acid (C18:0) [1]. It belongs to the broader class of cholesteryl n-alkanoates, which are fundamental components of biological membranes and lipoproteins, and serve as critical model compounds in lipid biophysics and liquid crystal research [2]. This compound is a white to off-white powder with a reported melting point range of 79-83 °C . Unlike its unsaturated counterparts, its fully saturated C18 acyl chain confers distinct phase behavior, packing geometry, and metabolic stability that are central to its utility in specialized research applications [3].

Why Cholest-5-en-3-yl octadecanoate Cannot Be Indiscriminately Substituted with Other Cholesteryl Esters


The interchange of Cholest-5-en-3-yl octadecanoate with other cholesteryl esters, such as its close structural analog cholesteryl palmitate (C16:0) or unsaturated esters like cholesteryl oleate (C18:1), is precluded by quantifiable and functionally significant differences in biophysical and metabolic behavior. The specific acyl chain length and saturation state fundamentally dictate the compound's phase transition temperatures, interfacial packing, miscibility, and enzymatic hydrolysis rates [1]. For instance, the presence of a double bond or a change of just two carbons in chain length results in dramatically different liquid crystalline phase stability and a shift from ordered, immiscible domains to homogeneous or even double-layer surface phases, which critically impacts outcomes in material science and biological model systems [2]. These differences are not merely academic but translate directly to disparate performance in in vivo metabolic studies, where the absorption and subsequent impact on cholesterol homeostasis vary significantly between ester species [3]. The evidence below underscores why the specific selection of the C18:0 ester is a non-trivial scientific and procurement decision.

Quantitative Differentiation Guide for Cholest-5-en-3-yl octadecanoate vs. Analogs


Thermotropic Phase Stability: Higher Transition Temperatures and Enthalpy than Palmitate and Oleate Analogs

Cholest-5-en-3-yl octadecanoate (cholesteryl stearate, ChS) exhibits the highest solid-to-liquid crystal transition temperatures and enthalpies among common long-chain saturated and monounsaturated cholesteryl esters. Direct head-to-head comparison by DSC demonstrates that the solid-to-smectic (or cholesteric) transition for ChS occurs at a higher temperature than for cholesteryl palmitate (ChP) and is markedly higher than for cholesteryl oleate (ChO), reflecting the stabilizing effect of the longer, saturated C18 chain [1]. The transition from crystalline to isotropic liquid for ChS is reported at 83 °C, which is higher than the analogous transitions for ChP (78.8 °C) and ChO (48.3 °C) [1].

Liquid Crystals Differential Scanning Calorimetry Phase Transitions

Interfacial Packing and Miscibility: Crystalline Bilayer Formation vs. Homogeneous Monolayers

At the air-water interface, Cholest-5-en-3-yl octadecanoate (ChC18) demonstrates fundamentally different packing behavior compared to esters with shorter or unsaturated chains. Unlike cholesteryl nonanoate (ChC9) and cholesteryl laurate (ChC12), which exhibit a homogeneous monolayer phase ('m-ii' packing), ChC18 adopts a 'crystalline bilayer' packing motif [1]. This difference in molecular packing results in phase separation when ChC18 is mixed with ChC9, whereas ChC12 and ChC9 form a homogeneous phase with a collapse pressure almost twice that of pure ChC9, indicating higher stability [1].

Langmuir Monolayers Surface Chemistry Miscibility

In Vivo Metabolic Impact: Attenuated Elevation of Plasma Cholesterol vs. Oleate

In a hamster model, dietary supplementation with 0.1% Cholest-5-en-3-yl octadecanoate (cholesteryl stearate, CS) resulted in a significantly lower increase in plasma total cholesterol (TC) compared to an equimolar amount of cholesteryl oleate (CO). CS raised plasma TC to 220 mg/dL, whereas CO elevated it to 331 mg/dL [1]. This reduced hypercholesterolemic effect was linked to CS being a poor substrate for pancreatic cholesterol esterase and its ability to downregulate key intestinal transporters (NPC1L1, ACAT2, MTP) [1].

Lipid Metabolism Nutritional Biochemistry Atherosclerosis

Analytical Selectivity: Baseline Resolution in HPLC Profiling of Adrenal Lipids

In a validated reversed-phase HPLC method for profiling adrenal cholesteryl esters, Cholest-5-en-3-yl octadecanoate (cholesteryl stearate) was successfully resolved and quantified alongside six other major adrenal CE species [1]. The method, which used cholesteryl heptadecanoate as an internal standard, allowed for the direct quantification of cholesteryl stearate in complex biological extracts from rat adrenal homogenates and lipid droplets [1].

Analytical Chemistry Lipidomics HPLC Method

Optimal Application Scenarios for Cholest-5-en-3-yl octadecanoate Based on Differential Evidence


Liquid Crystal Research Requiring High-Temperature Mesophase Stability

Cholest-5-en-3-yl octadecanoate is the preferred compound for studies on cholesteric and smectic mesophases at temperatures where unsaturated esters would have already transitioned to an isotropic liquid. Its high crystalline-to-isotropic transition temperature of 83 °C, compared to 48.3 °C for cholesteryl oleate, provides a wider and higher operational window for investigating liquid crystalline behavior, viscoelastic properties, and thermotropic phase stability [1]. This makes it an indispensable standard for material scientists and physicists studying the fundamentals of ordered fluids.

Modeling Condensed Lipid Domains in Biological Interfaces (e.g., Tear Film, Atherosclerotic Plaques)

The 'crystalline bilayer' packing of cholesteryl stearate at the air-water interface makes it the correct choice for replicating the condensed, immiscible lipid domains found in physiological surfaces like the tear film lipid layer and arterial lipid deposits [1]. Unlike cholesteryl laurate or nonanoate, which form homogeneous monolayers, ChS induces phase separation and domain formation [2]. This differential behavior is critical for in vitro models of ocular surface disease and atherosclerosis, where the physical state of lipids influences protein adsorption, enzyme activity, and overall tissue function.

Nutritional and Metabolic Studies on Cholesterol Absorption

In research focused on the differential impact of dietary fats on cholesterol homeostasis, cholesteryl stearate serves as a critical control or test compound due to its quantitatively different metabolic fate compared to unsaturated esters like cholesteryl oleate [1]. As demonstrated in animal models, substituting a different CE species would lead to a ~33% difference in plasma cholesterol elevation, confounding results [2]. Researchers investigating the role of pancreatic esterases or the regulation of intestinal sterol transporters (NPC1L1, ACAT2) must specifically use the stearate ester to draw valid conclusions about saturated vs. unsaturated acyl chain effects.

Lipidomics and Bioanalytical Method Development

Cholest-5-en-3-yl octadecanoate is an essential reference standard for developing and validating analytical methods (HPLC, LC-MS) aimed at profiling cholesteryl esters in biological samples. Its established chromatographic resolution from other CE species, as demonstrated in adrenal tissue profiling, ensures accurate identification and quantification [1]. In LC-MS workflows, its behavior as a saturated ester provides a distinct ionization and fragmentation pattern compared to unsaturated esters, which is crucial for building comprehensive and reliable spectral libraries for lipidomics research.

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